molecular formula C17H25N7O2 B12232864 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

Cat. No.: B12232864
M. Wt: 359.4 g/mol
InChI Key: TUBHWNAYZHMUSC-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with piperazine.

    Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine
  • 4-[(4,6-Dimethoxypyrimidin-2-yl)amino]methylidene-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Uniqueness

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H25N7O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine

InChI

InChI=1S/C17H25N7O2/c1-12-10-13(19-16(18-12)22(2)3)23-6-8-24(9-7-23)17-20-14(25-4)11-15(21-17)26-5/h10-11H,6-9H2,1-5H3

InChI Key

TUBHWNAYZHMUSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC(=CC(=N3)OC)OC

Origin of Product

United States

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